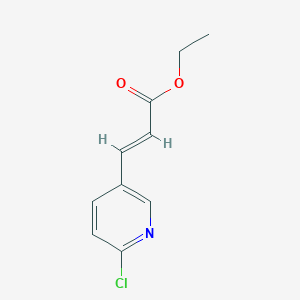![molecular formula C17H23Cl2FN2O B136499 Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- CAS No. 141044-94-2](/img/structure/B136499.png)
Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is a potent antagonist of the cannabinoid receptor type 1 (CB1), which makes it a promising candidate for the treatment of various diseases, including obesity, addiction, and neurodegenerative disorders.
Wirkmechanismus
Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- acts as a potent antagonist of the Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- receptor, which is primarily expressed in the central nervous system. The Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- receptor is involved in various physiological processes, including appetite regulation, pain perception, and mood regulation. By blocking the Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- receptor, Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- can modulate these processes and potentially treat diseases associated with Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- dysregulation.
Biochemische Und Physiologische Effekte
Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to reduce food intake, body weight, and fat mass in obese animals. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, the compound has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- in lab experiments is its potency as a Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- antagonist. This allows for the use of lower doses of the compound, reducing the risk of side effects. However, one of the limitations of using the compound is its limited solubility in water, which can make it challenging to administer in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-. One area of research is the potential use of the compound in the treatment of obesity and related metabolic disorders. Another area of research is the potential use of the compound in the treatment of addiction and substance use disorders. Additionally, the compound's neuroprotective effects make it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the therapeutic potential of Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- and to develop safe and effective treatments based on the compound.
Conclusion:
Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- is a synthetic compound with promising therapeutic potential for the treatment of various diseases. The compound's potency as a Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- antagonist makes it a promising candidate for the treatment of obesity, addiction, and neurodegenerative disorders. Further research is needed to fully understand the compound's therapeutic potential and to develop safe and effective treatments.
Synthesemethoden
The synthesis of Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- involves several steps, including the condensation of 1-pentylamine with 3,4-dichlorobenzoyl chloride, followed by the reaction with 5-fluoropentyl magnesium bromide. The final product is obtained after purification using chromatography techniques. The synthesis method is well-established and has been reported in several research papers.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- has been extensively studied for its potential therapeutic applications. The compound has shown promising results in preclinical studies for the treatment of obesity, addiction, and neurodegenerative disorders. In addition, it has also been investigated for its anti-inflammatory and analgesic properties.
Eigenschaften
CAS-Nummer |
141044-94-2 |
|---|---|
Produktname |
Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- |
Molekularformel |
C17H23Cl2FN2O |
Molekulargewicht |
361.3 g/mol |
IUPAC-Name |
2-(3,4-dichlorophenyl)-1-[4-(5-fluoropentyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C17H23Cl2FN2O/c18-15-5-4-14(12-16(15)19)13-17(23)22-10-8-21(9-11-22)7-3-1-2-6-20/h4-5,12H,1-3,6-11,13H2 |
InChI-Schlüssel |
QNVVNRUWIWKICJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCCCF)C(=O)CC2=CC(=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1CN(CCN1CCCCCF)C(=O)CC2=CC(=C(C=C2)Cl)Cl |
Synonyme |
Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide](/img/structure/B136417.png)

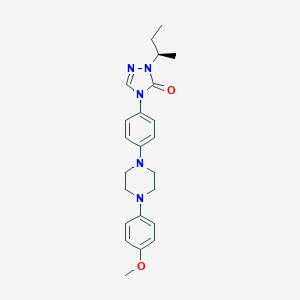
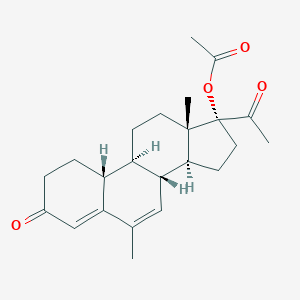
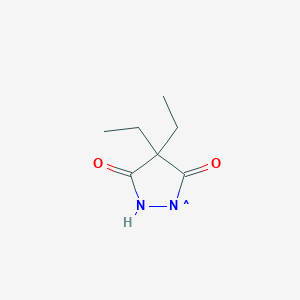
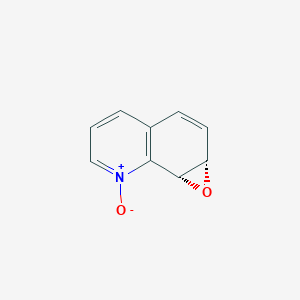
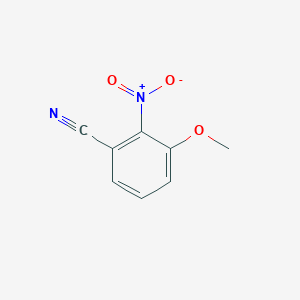
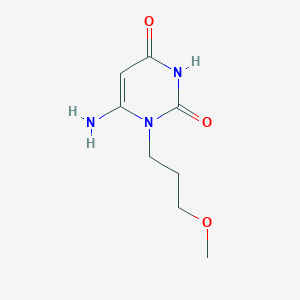
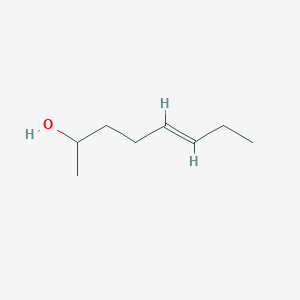
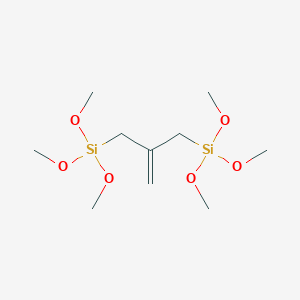
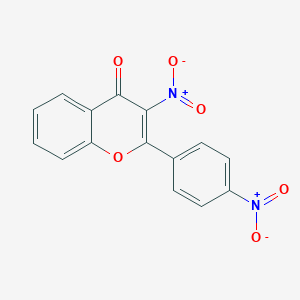
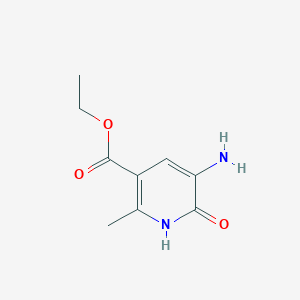
![Aluminum, hydroxybis[2,4,8,10-tetrakis(1,1-dimethylethyl)-6-(hydroxy-kappaO)-12H-dibenzo[d,g][1,3,2]dioxaphosphocin 6-oxidato]-](/img/structure/B136454.png)
